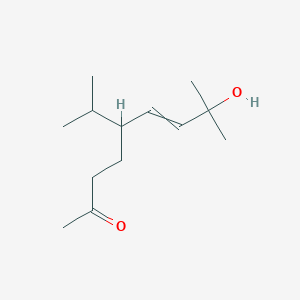

8-Hydroxy-5-isopropyl-8-methyl-non-6-EN-2-one

Cat. No. B8470050

Key on ui cas rn:

55023-59-1

M. Wt: 212.33 g/mol

InChI Key: ONFMWCGMHFLYNV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04517385

Procedure details

Into a 12-liter reaction vessel equipped with stirrer, thermometer, condenser, gas addition tube (straight, not a dispersion tube), heating mantle and nitrogen blanket apparatus, is placed 4.5 liters of diethylether anhydrous and 120 grams (17.4 moles) of 4-16 mesh lithium shot. The contents of the flask are stirred and refluxed for one hour in order to activate the lithium. The heating mantle is removed and the contents of the flask are allowed to cool to room temperature. 828 grams (8.7 moles) of methyl bromide gas is then added to the reaction mass over a six hour period at a rate such that little gas escapes from the top of the condenser. The reaction is exothermic and will cause the solvent to reflux. When the addition of the methyl bromide is complete and the lithium has dissolved, one liter of toluene is added to the reaction mass. The resulting mixture is cooled to 0°-5° C. and the gas addition tube is replaced by an addition funnel. A toluene solution containing 470 grams of 4-isopropyl-7-oxo- 5-octenenitrile prepared according to Example IV is added dropwise to the reaction mass over a one hour period while maintaining the reaction mass at 0°-5° C. When addition is complete, the reaction mass is allowed to warm to room temperature. A GLC sample at this point shows no starting material and no nitrile present. When the reaction is complete, 800 ml of saturated ammonium chloride solution is added to the reaction mass with stirring. The resulting mixture is stirred for one hour and the organic layer is separated from the aqueous layer. The diethylether solvent is stripped from the reaction mass and the reaction mass is distilled through an 8" stone-packed column yielding the following fractions:

[Compound]

Name

4-16

Quantity

120 g

Type

reactant

Reaction Step One

Name

4-isopropyl-7-oxo- 5-octenenitrile

Quantity

470 g

Type

reactant

Reaction Step Three

[Compound]

Name

nitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[Li].[CH3:2]Br.[CH:4]([CH:7]([CH:12]=[CH:13][C:14](=[O:16])[CH3:15])[CH2:8][CH2:9]C#N)([CH3:6])[CH3:5].[Cl-].[NH4+].C([O:21][CH2:22][CH3:23])C>C1(C)C=CC=CC=1>[OH:16][C:14]([CH3:15])([CH3:2])[CH:13]=[CH:12][CH:7]([CH:4]([CH3:5])[CH3:6])[CH2:8][CH2:9][C:22](=[O:21])[CH3:23] |f:3.4,^1:0|

|

Inputs

Step One

[Compound]

|

Name

|

4-16

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

4.5 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Three

|

Name

|

4-isopropyl-7-oxo- 5-octenenitrile

|

|

Quantity

|

470 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)C(CCC#N)C=CC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]

|

Step Seven

|

Name

|

|

|

Quantity

|

828 g

|

|

Type

|

reactant

|

|

Smiles

|

CBr

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CBr

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]

|

Step Ten

[Compound]

|

Name

|

nitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The contents of the flask are stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 12-liter reaction vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermometer, condenser, gas addition tube (straight, not a dispersion tube),

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating mantle and nitrogen blanket apparatus

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed for one hour in order

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The heating mantle is removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture is cooled to 0°-5° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the gas addition tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is replaced by an addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added dropwise to the reaction mass over a one hour period

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the reaction mass at 0°-5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting mixture is stirred for one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer is separated from the aqueous layer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the reaction mass is distilled through an 8" stone-packed column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding the following fractions

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC(C=CC(CCC(C)=O)C(C)C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |